molecular formula C11H17N3O2 B13408309 6-(azepan-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

6-(azepan-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13408309
M. Wt: 223.27 g/mol
InChI Key: YGURNPGUYGCVSL-UHFFFAOYSA-N
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Description

6-(azepan-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with an azepane group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions. For example, the pyrimidine derivative can be reacted with azepane in the presence of a suitable base such as sodium hydride or potassium carbonate.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane nitrogen or the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the pyrimidine ring or azepane group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(azepan-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular assays.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane group can enhance binding affinity to certain biological targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(piperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
  • 6-(morpholin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
  • 6-(pyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Uniqueness

6-(azepan-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This can result in different biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

6-(azepan-1-yl)-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H17N3O2/c1-13-10(15)8-9(12-11(13)16)14-6-4-2-3-5-7-14/h8H,2-7H2,1H3,(H,12,16)

InChI Key

YGURNPGUYGCVSL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCCCCC2

Origin of Product

United States

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